molecular formula C17H23FN6S B12238491 N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12238491
M. Wt: 362.5 g/mol
InChI Key: XZIWSNIYQOPELJ-UHFFFAOYSA-N
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Description

N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the piperidine ring, and the pyrimidine ring, followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, exerting a broad spectrum of biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23FN6S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H23FN6S/c1-11-14(18)15(20-10-19-11)23(2)9-12-5-7-24(8-6-12)17-22-21-16(25-17)13-3-4-13/h10,12-13H,3-9H2,1-2H3

InChI Key

XZIWSNIYQOPELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NN=C(S3)C4CC4)F

Origin of Product

United States

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